6-cyclopropyl-3-methyl-N-[3-(trifluoromethyl)phenyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide
Description
6-cyclopropyl-3-methyl-N-[3-(trifluoromethyl)phenyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a complex organic compound that belongs to the class of oxazolo[5,4-b]pyridines This compound is characterized by its unique structural features, including a cyclopropyl group, a trifluoromethylphenyl group, and a carboxamide moiety
Properties
Molecular Formula |
C18H14F3N3O2 |
|---|---|
Molecular Weight |
361.3 g/mol |
IUPAC Name |
6-cyclopropyl-3-methyl-N-[3-(trifluoromethyl)phenyl]-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C18H14F3N3O2/c1-9-15-13(8-14(10-5-6-10)23-17(15)26-24-9)16(25)22-12-4-2-3-11(7-12)18(19,20)21/h2-4,7-8,10H,5-6H2,1H3,(H,22,25) |
InChI Key |
UBUIVSFQANEQQE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=N2)C3CC3)C(=O)NC4=CC=CC(=C4)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-cyclopropyl-3-methyl-N-[3-(trifluoromethyl)phenyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Oxazolo[5,4-b]pyridine Core: This step involves the cyclization of a suitable precursor, such as a 2-aminopyridine derivative, with an appropriate electrophile to form the oxazolo[5,4-b]pyridine core.
Introduction of the Cyclopropyl and Methyl Groups: The cyclopropyl and methyl groups can be introduced through alkylation reactions using cyclopropyl halides and methylating agents, respectively.
Attachment of the Trifluoromethylphenyl Group: This step typically involves a coupling reaction, such as a Suzuki-Miyaura coupling, using a trifluoromethylphenyl boronic acid or ester and a suitable palladium catalyst.
Formation of the Carboxamide Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
6-cyclopropyl-3-methyl-N-[3-(trifluoromethyl)phenyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated or hydrogenated products.
Scientific Research Applications
6-cyclopropyl-3-methyl-N-[3-(trifluoromethyl)phenyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical processes due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-cyclopropyl-3-methyl-N-[3-(trifluoromethyl)phenyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
4-cyclopropyl-3-(2-((1-cyclopropyl-1H-pyrazol-4-yl)amino)quinazolin-6-yl)-N-(3-(trifluoromethyl)phenyl)benzamide: Shares structural similarities but differs in the core scaffold and functional groups.
5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-b]pyridine derivatives: Similar in having a fused heterocyclic system but with different substituents and biological activities.
Uniqueness
6-cyclopropyl-3-methyl-N-[3-(trifluoromethyl)phenyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide is unique due to its specific combination of structural features, which confer distinct chemical reactivity and potential biological activity. Its trifluoromethylphenyl group, in particular, enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications.
Biological Activity
6-Cyclopropyl-3-methyl-N-[3-(trifluoromethyl)phenyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a novel compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Oxazole Ring : A five-membered heterocyclic compound that contributes to the biological activity.
- Pyridine Core : Enhances solubility and interaction with biological targets.
- Trifluoromethyl Group : Known to influence lipophilicity and metabolic stability.
Research indicates that this compound exhibits significant biological activity primarily through the following mechanisms:
1. Antitumor Activity
In vitro studies have demonstrated that compounds similar to this compound can inhibit cell proliferation in various cancer cell lines. For example:
- Growth Inhibition : The compound showed GI50 values in the nanomolar range against multiple human cancer cell lines, indicating potent antiproliferative effects .
- Cell Cycle Arrest : It induces G2/M phase arrest, leading to apoptosis via mitochondrial pathways, which is crucial for cancer treatment .
2. Microtubule Interaction
Similar compounds have been shown to inhibit tubulin polymerization:
- Mechanism : By binding to the colchicine site on tubulin, these compounds disrupt microtubule dynamics, which is essential during cell division. This results in effective growth inhibition of cancer cells .
Research Findings and Case Studies
Several studies have explored the efficacy of this compound and related structures:
Pharmacological Applications
The potential applications of this compound extend beyond oncology:
- Anti-inflammatory Properties : Preliminary data suggest it may also exhibit anti-inflammatory effects, although further studies are needed to confirm this activity.
- Neuroprotective Effects : There is emerging interest in exploring its neuroprotective properties due to its ability to modulate cellular stress responses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
